[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](4-phenylpiperazin-1-yl)methanone
Description
The compound 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone features a pyrazole core substituted at position 3 with a 3-chlorophenyl group and at position 1 with a methyl group. The pyrazole is linked via a methanone bridge to a 4-phenylpiperazine moiety. This structural motif is characteristic of bioactive molecules targeting neurological or antimicrobial pathways, as piperazine derivatives are common in CNS-active drugs, and pyrazoles are associated with diverse pharmacological activities .
Properties
Molecular Formula |
C21H21ClN4O |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
[5-(3-chlorophenyl)-2-methylpyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H21ClN4O/c1-24-20(15-19(23-24)16-6-5-7-17(22)14-16)21(27)26-12-10-25(11-13-26)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
BLJHEYGGRUOVMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenylpiperazine groups. Common reagents used in these reactions include hydrazines, chlorobenzenes, and piperazines, under conditions such as refluxing in organic solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Piperazine Substituent | Additional Substituents | Biological Activity (Inferred/Reported) | Key References |
|---|---|---|---|---|---|
| 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone | Pyrazole | 4-Phenyl | 3-Chlorophenyl, 1-methyl | Potential CNS/antimicrobial activity | |
| 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a) | Triazole-thione | 4-Phenylpiperazinyl | Bromophenyl, chlorophenyl, thione | High yield (78%); antimicrobial potential | |
| 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Pyrazoline | N/A | 4-Chlorophenyl, 4-methoxyphenyl | Antibacterial, antioxidant | |
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | Pyrazole | 4-Methylsulfonyl | 4-Chlorophenyl, 3-methyl | Enhanced solubility/metabolic stability | |
| (3-Chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone | Pyrazolo-thiazole | 4-Methoxyphenyl | 3-Chloro-4-fluorophenyl, 3-methyl | Anticancer/antiviral potential |
Structural Variations and Implications
Core Heterocycle :
- The target compound’s pyrazole core differs from triazole-thione (20a, ) or pyrazolo-thiazole () analogs. Pyrazoles generally exhibit moderate metabolic stability, while thione or thiazole groups may enhance binding to metal-dependent enzymes .
- Pyrazoline derivatives (e.g., ) with dihydropyrazole rings show improved antioxidant activity due to increased electron-donating capacity.
Piperazine Substituents: The 4-phenyl group in the target compound likely enhances lipophilicity and CNS penetration compared to sulfonyl () or methoxy () substituents. Sulfonyl groups improve aqueous solubility but may reduce blood-brain barrier permeability .
Aryl Substituents :
- The 3-chlorophenyl group in the target compound may confer stronger σ-electron withdrawal than 4-chlorophenyl () or bromophenyl () analogs, influencing receptor binding affinity.
- Methoxy groups () introduce steric hindrance and electron-donating effects, which can modulate metabolic pathways like cytochrome P450 interactions.
Biological Activity
The compound “3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone” is a derivative of pyrazole and piperazine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring substituted with a chlorophenyl group and a piperazine moiety, which is critical for its biological activity.
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies indicate that the compound may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
- Antioxidant Activity : The presence of the pyrazole ring contributes to antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to “3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone” have demonstrated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis |
| HepG2 | 0.95 | CDK2 Inhibition |
| A549 | 26 | Autophagy |
These findings suggest that the compound may act as a potent anticancer agent by targeting specific pathways involved in cell growth and survival .
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Research indicates that compounds with similar structures may exhibit:
- Anxiolytic Effects : Potential modulation of serotonin receptors, leading to anxiolytic-like effects in animal models.
- Antidepressant Activity : Some derivatives have shown promise in alleviating symptoms of depression through similar receptor interactions.
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Study on MCF7 Cells : A derivative was tested against MCF7 breast cancer cells, showing significant growth inhibition with an IC50 value of 3.79 µM. The study highlighted apoptosis as a key mechanism .
- Neuropharmacological Assessment : In vivo studies assessed the anxiolytic effects of similar compounds in rodent models, demonstrating reduced anxiety-like behavior in elevated plus maze tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
